4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
“4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid” is a chemical compound that belongs to the pyrrole family . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Molecular Structure Analysis
The molecular formula of “4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid” is C7H6BrNO3 . Its molecular weight is 232.03 .Chemical Reactions Analysis
Pyrrole compounds, including “4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid”, are known to undergo a variety of chemical reactions. For instance, they can undergo condensation with carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization .Physical And Chemical Properties Analysis
The physical form of “4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid” is solid . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Medicinal Chemistry: Therapeutic Agent Synthesis
This compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of imidazole-containing compounds. Imidazoles exhibit a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects . The bromo and formyl groups on the pyrrole ring make it a versatile precursor for constructing complex molecules used in drug development.
Agriculture: Fungicide Development
In agricultural research, derivatives of pyrrole carboxylic acid are explored for their potential as fungicides. The structural moiety of the compound can be incorporated into various fungicidal agents, contributing to the control of plant diseases .
Biotechnology: Biochemical Research
The compound serves as a biochemical reagent in biotechnology research. It’s used as a building block for synthesizing biological materials or organic compounds, which are crucial in life science-related research .
Chemical Synthesis: Heterocyclic Compound Formation
4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid is instrumental in the synthesis of N-substituted pyrroles, which are important heterocyclic compounds in organic chemistry. These compounds have applications ranging from materials science to pharmaceuticals .
Environmental Applications: Analytical Chemistry
While direct environmental applications of this compound are not extensively documented, its derivatives, such as methyl pyrrole-2-carboxylate, are used in analytical chemistry, which can include environmental analysis and monitoring .
Industrial Uses: Material Science
In the field of material science, this compound can be used to synthesize various pyrrole derivatives that have applications in creating new materials with specific electronic or photonic properties .
Future Directions
The future directions for “4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the diverse nature of activities of pyrrole compounds, it could be a potential source of biologically active compounds .
Mechanism of Action
- The pyrrole ring in this compound contains a nitrogen atom, which imparts basic properties. Pyrrole derivatives are often found in biologically active molecules, including alkaloids .
- One possibility is that it could undergo Suzuki–Miyaura cross-coupling reactions. In this process, palladium-catalyzed oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium .
Target of Action
Mode of Action
properties
IUPAC Name |
4-bromo-5-formyl-1-methylpyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-9-5(7(11)12)2-4(8)6(9)3-10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBXJHMKEDXJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C1C=O)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
923163-70-6 |
Source
|
Record name | 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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